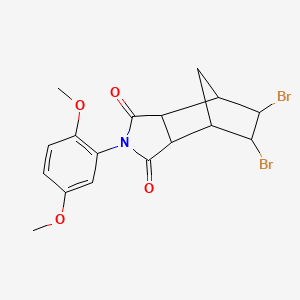![molecular formula C24H24FN3O3 B11064495 3-[5-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11064495.png)
3-[5-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridinone ring, and various substituents such as methoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then coupled with the pyridinone ring. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.
Coupling with Pyridinone: The pyrazole intermediate is then reacted with a pyridinone derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are carefully controlled.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Key pathways include:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- **3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE
- **3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-BROMOPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE
Uniqueness
The presence of the fluorophenyl group in 3-[5-(3,4-DIMETHOXYPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE imparts unique electronic properties, making it distinct from its analogs with different substituents. This uniqueness can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H24FN3O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C24H24FN3O3/c1-14-11-15(2)26-24(29)23(14)18-13-20(16-9-10-21(30-3)22(12-16)31-4)28(27-18)19-8-6-5-7-17(19)25/h5-12,20H,13H2,1-4H3,(H,26,29) |
InChI Key |
RQUPGYIKLJYGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-phenyl-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11064416.png)

![Methyl 4-oxo-4-[2-(2-phenylacetyl)anilino]butanoate](/img/structure/B11064447.png)
![3-(4-chlorophenyl)-6-(4-fluorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11064448.png)
![6-(Pyrimidin-2-ylthio)tetrazolo[1,5-b]pyridazine](/img/structure/B11064449.png)
![N-(1-adamantylsulfinyl)-N-[2-(4-fluorophenoxy)ethyl]adamantane-1-sulfinamide](/img/structure/B11064451.png)
![6,6-Dimethyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11064457.png)
![1-[(4'-Bromobiphenyl-4-yl)sulfonyl]indoline](/img/structure/B11064463.png)

![4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11064475.png)
![N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B11064477.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11064479.png)


